molecular formula C16H19N B14536729 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- CAS No. 61977-94-4

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)-

Cat. No.: B14536729
CAS No.: 61977-94-4
M. Wt: 225.33 g/mol
InChI Key: LIWWRTQIVYYCCN-UHFFFAOYSA-N
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Description

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate under reflux conditions to form the desired isoindole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoindole derivatives.

Scientific Research Applications

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties

Properties

CAS No.

61977-94-4

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-4,5,6,7-tetrahydroisoindole

InChI

InChI=1S/C16H19N/c1-12-4-3-5-16(9-12)17-10-14-7-6-13(2)8-15(14)11-17/h3-5,9-11,13H,6-8H2,1-2H3

InChI Key

LIWWRTQIVYYCCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CN(C=C2C1)C3=CC=CC(=C3)C

Origin of Product

United States

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